molecular formula C18H28N2O B4600388 4-propyl-N-(1-propyl-4-piperidinyl)benzamide

4-propyl-N-(1-propyl-4-piperidinyl)benzamide

Cat. No.: B4600388
M. Wt: 288.4 g/mol
InChI Key: NEDBBXJINWSKFZ-UHFFFAOYSA-N
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Description

4-propyl-N-(1-propyl-4-piperidinyl)benzamide is a useful research compound. Its molecular formula is C18H28N2O and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.220163521 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

Research on novel piperidine derivatives, including those related to 4-propyl-N-(1-propyl-4-piperidinyl)benzamide, has demonstrated their potential as anti-acetylcholinesterase (anti-AChE) agents. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown that substituting the benzamide with bulky moieties can significantly enhance anti-AChE activity. These compounds are of interest as potential antidementia agents due to their ability to increase acetylcholine content in the brain, indicating their relevance in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Pharmacological Properties as Serotonin Receptor Agonists

Benzamide derivatives have also been synthesized and evaluated for their effect on gastrointestinal motility by acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential as novel prokinetic agents with the ability to enhance gastric emptying and increase the frequency of defecation, offering a new approach to gastrointestinal tract disorders (Sonda et al., 2004).

Anti-Fatigue Effects and Potential Neuroprotective Applications

The synthesis of benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, and their evaluation for anti-fatigue effects in animal models have uncovered their potential to enhance physical endurance. These findings suggest possible applications in combating fatigue and exploring neuroprotective strategies (Wu et al., 2014).

Antimicrobial and Antibacterial Activities

Further studies have explored the antimicrobial and antibacterial activities of benzamide derivatives, indicating their utility in addressing various infections. For example, research into the synthesis and bioactivity of novel benzamides and their metal complexes has shown promising antibacterial activity against a range of bacterial strains, highlighting their potential in developing new antimicrobial agents (Khatiwora et al., 2013).

Properties

IUPAC Name

4-propyl-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-3-5-15-6-8-16(9-7-15)18(21)19-17-10-13-20(12-4-2)14-11-17/h6-9,17H,3-5,10-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDBBXJINWSKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.